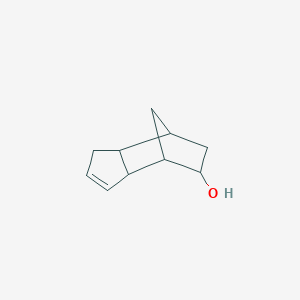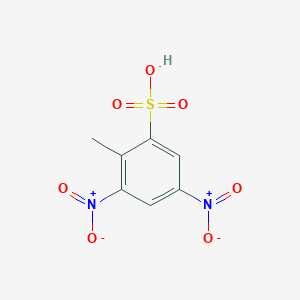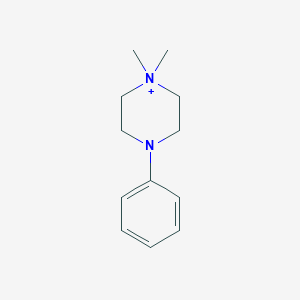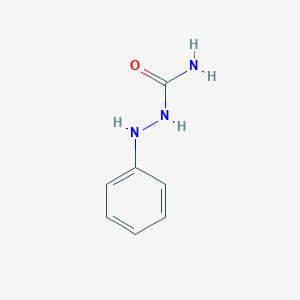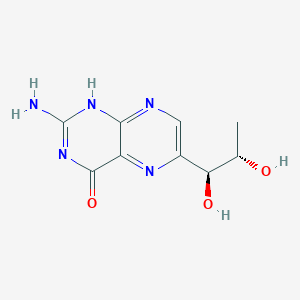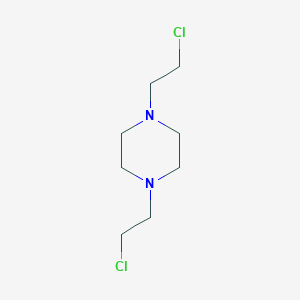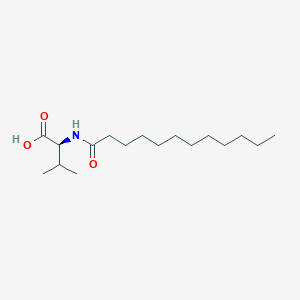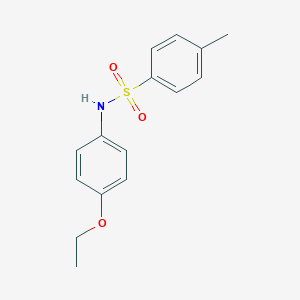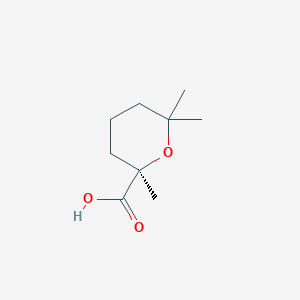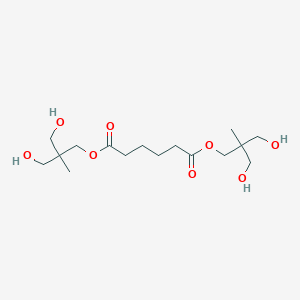
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate, also known as Bis-MPA, is a chemical compound that has gained attention in recent years due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is not fully understood, but it is believed to act as a crosslinker or building block for the synthesis of dendrimers, polymers, and hydrogels. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have been shown to have high drug-loading capacity and can target specific cells or tissues in the body. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers have unique properties such as high thermal stability and mechanical strength, making them suitable for a wide range of applications. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based hydrogels can absorb large amounts of water and can be used for wound dressings and drug delivery systems.
生化学的および生理学的効果
The biochemical and physiological effects of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate are not well studied, but it is believed to be relatively non-toxic and biocompatible. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have been shown to have low toxicity and can be cleared from the body through renal excretion. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers and hydrogels have also been shown to be biocompatible and can be used in various biomedical applications.
実験室実験の利点と制限
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has several advantages for lab experiments, including its ease of synthesis, versatility, and unique properties. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate can be synthesized in large quantities using a simple and scalable process, making it suitable for industrial-scale applications. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is also versatile and can be used as a building block for the synthesis of dendrimers, polymers, and hydrogels with a wide range of properties. However, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has some limitations, including its relatively high cost and limited availability compared to other monomers and crosslinkers.
将来の方向性
There are several future directions for research on Bis(2,2-di(hydroxymethyl)propyl) hexanedioate, including the development of new dendrimer-based drug delivery systems, the synthesis of new Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers with unique properties, and the development of new Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based hydrogels for biomedical applications. Other potential future directions include the study of the biochemical and physiological effects of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate and the development of new synthesis methods and applications for Bis(2,2-di(hydroxymethyl)propyl) hexanedioate. Overall, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has significant potential for a wide range of applications in various fields, and further research is needed to fully explore its capabilities.
合成法
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is synthesized through a process known as the Michael addition reaction. This involves the reaction of two molecules of MPA with one molecule of diethylene glycol to form Bis(2,2-di(hydroxymethyl)propyl) hexanedioate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified using a series of filtration and washing steps.
科学的研究の応用
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been extensively studied for its potential applications in various fields, including drug delivery, polymer synthesis, and materials science. In drug delivery, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a building block for the synthesis of dendrimers, which are highly branched, tree-like molecules that can be used to deliver drugs to specific targets in the body. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have shown promising results in preclinical studies for the treatment of cancer, HIV, and other diseases.
In polymer synthesis, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a monomer to create polymers with unique properties such as high thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings, adhesives, and electronics.
In materials science, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a crosslinker to create hydrogels, which are materials that can absorb large amounts of water and are used in applications such as wound dressings and drug delivery systems.
特性
CAS番号 |
15080-58-7 |
|---|---|
製品名 |
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate |
分子式 |
C16H30O8 |
分子量 |
350.4 g/mol |
IUPAC名 |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] hexanedioate |
InChI |
InChI=1S/C16H30O8/c1-15(7-17,8-18)11-23-13(21)5-3-4-6-14(22)24-12-16(2,9-19)10-20/h17-20H,3-12H2,1-2H3 |
InChIキー |
WDEQESOPQKLMQF-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)COC(=O)CCCCC(=O)OCC(C)(CO)CO |
正規SMILES |
CC(CO)(CO)COC(=O)CCCCC(=O)OCC(C)(CO)CO |
その他のCAS番号 |
15080-58-7 |
同義語 |
Adipic acid bis[2,2-bis(hydroxymethyl)propyl] ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)
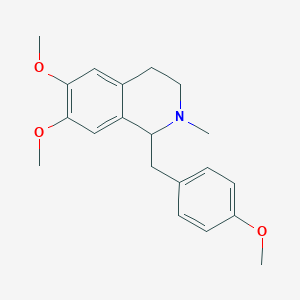
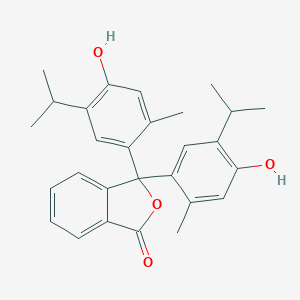
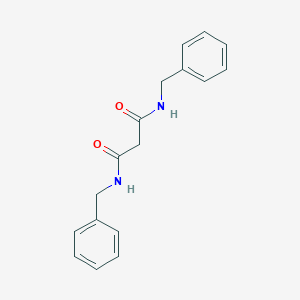
![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)
